molecular formula C16H11Cl2N3O B12041376 (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone CAS No. 618091-50-2

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone

Cat. No.: B12041376
CAS No.: 618091-50-2
M. Wt: 332.2 g/mol
InChI Key: FBHOBUMKBLYHSY-UHFFFAOYSA-N
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Description

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

    Chlorination: The chlorophenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone can be used as a building block for the synthesis of more complex molecules

Biology

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through in vitro and in vivo studies to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound can be used as a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, the compound may be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their function and leading to the observed biological effects. The presence of amino and chlorophenyl groups suggests potential interactions with hydrogen bonding and hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

    (5-Amino-1-phenyl-1H-pyrazol-4-YL)(4-chlorophenyl)methanone: Lacks the 3-chlorophenyl group, which may affect its biological activity and reactivity.

    (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(phenyl)methanone: Lacks the 4-chlorophenyl group, which may influence its chemical properties and applications.

Uniqueness

The unique combination of amino and chlorophenyl groups in (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone may confer distinct biological activities and reactivity compared to similar compounds. This uniqueness can be leveraged in the development of new drugs and industrial chemicals.

Properties

CAS No.

618091-50-2

Molecular Formula

C16H11Cl2N3O

Molecular Weight

332.2 g/mol

IUPAC Name

[5-amino-1-(3-chlorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C16H11Cl2N3O/c17-11-6-4-10(5-7-11)15(22)14-9-20-21(16(14)19)13-3-1-2-12(18)8-13/h1-9H,19H2

InChI Key

FBHOBUMKBLYHSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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